5-(3,4-Dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
CAS No.: 303060-05-1
Cat. No.: VC16115037
Molecular Formula: C28H24N2O3
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303060-05-1 |
|---|---|
| Molecular Formula | C28H24N2O3 |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 5-(3,4-dimethoxyphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C28H24N2O3/c1-31-26-14-13-21(16-27(26)32-2)28-30-24(22-9-5-6-10-25(22)33-28)17-23(29-30)20-12-11-18-7-3-4-8-19(18)15-20/h3-16,24,28H,17H2,1-2H3 |
| Standard InChI Key | GTXCIKPYPKUARR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6O2)OC |
Introduction
5-(3,4-Dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]oxazine is a complex heterocyclic compound featuring a unique structural framework. It belongs to the class of benzopyrazoles, characterized by its fused pyrazolo-oxazine ring system, multiple aromatic rings, and specific substituents such as methoxy groups. These structural elements contribute to its chemical reactivity and biological activity.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. While specific synthesis methods are not detailed in the available literature, compounds with similar structures often involve condensation reactions or cyclization processes. The chemical reactivity of this compound can be analyzed through various reaction types, including electrophilic substitutions and nucleophilic additions, which are essential for modifying its structure to enhance pharmacological properties.
Biological Activities
Research on similar compounds suggests that they exhibit significant biological activities, including potential anticancer, antimicrobial, and neuroprotective effects. The specific biological activities of 5-(3,4-Dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]oxazine have not been extensively documented, but its structural features indicate potential for interaction with biological targets.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-N-(3-methoxyphenyl)benzamide | Bromine and methoxy substituents | Anticancer properties |
| 7-Chlorobenzothiazole | Halogenated aromatic ring | Antimicrobial activity |
| 6-Methoxyquinoline | Methoxy group on quinoline | Neuroprotective effects |
| 5-(3,4-Dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]oxazine | Fused pyrazolo-oxazine framework, methoxy and naphthalen-2-yl substituents | Potential pharmacological applications |
Safety and Handling
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